NKH477

Description

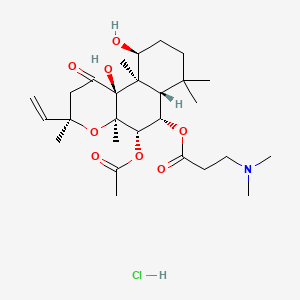

Potent activator of the adenylate cyclase system and the biosynthesis of cyclic AMP. From the plant Coleus forskohlii. Has antihypertensive, positive inotropic, platelet aggregation inhibitory, and smooth muscle relaxant activities; also lowers intraocular pressure and promotes release of hormones from the pituitary gland.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO8.ClH/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24;/h10,17,20-22,30,33H,1,11-15H2,2-9H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRRLEDAYYYTOD-YHEOSNBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930165 | |

| Record name | 5-(Acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-6-yl N,N-dimethyl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138605-00-2 | |

| Record name | β-Alanine, N,N-dimethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho[2,1-b]pyran-6-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138605-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colforsin daropate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138605002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-6-yl N,N-dimethyl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-(3R,4aR,5S,6aS,10S,10aR,10bS)-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho[2,1-b]pyran-6-yl ester β-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFORSIN DAROPATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P4R272GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NKH477

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene produced by the plant Coleus forskohlii.[1] Its enhanced solubility compared to its parent compound makes it suitable for intravenous administration, and it has been developed as a cardiovascular drug for the treatment of acute heart failure.[2] this compound is a potent, orally active inodilator, exerting both positive inotropic and vasodilator effects.[2][3] This guide provides a detailed technical overview of the core mechanism of action of this compound, its downstream cellular effects, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Direct Adenylyl Cyclase Activation

The primary molecular target of this compound is adenylyl cyclase (AC), a key enzyme in cellular signaling.[1][4] Unlike catecholamines, which activate adenylyl cyclase indirectly through G-protein coupled receptors, this compound directly stimulates the catalytic unit of the enzyme.[2][5] This direct activation leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in a significant increase in intracellular cAMP levels.[1][2] This fundamental action is independent of beta-adrenoceptors, which is particularly advantageous in conditions like severe heart failure where these receptors may be downregulated.[2][6]

Notably, this compound exhibits a degree of selectivity for different adenylyl cyclase isoforms. Studies have shown that it stimulates the cardiac (type V) isoform more potently than other isoforms, such as type II and type III.[7][8] This isoform selectivity may contribute to its specific cardiovascular effects.[7] The mechanism does not involve the inhibition of phosphodiesterases (PDEs) or Na+, K+-ATPase.[3][4]

Downstream Cellular Effects

The elevation of intracellular cAMP initiates a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA), which mediates the majority of this compound's physiological effects. These effects are most pronounced in the cardiovascular system.

Cardiovascular Effects

In cardiac myocytes, increased cAMP and subsequent PKA activation lead to the phosphorylation of key proteins involved in calcium handling and contractility. This results in a positive inotropic effect, characterized by increased contractility and an accelerated rate of relaxation.[9]

In vascular smooth muscle, the cAMP-PKA pathway promotes relaxation, leading to vasodilation.[10][11] This occurs through two main mechanisms:

-

Attenuation of Ca2+ Mobilization: this compound inhibits acetylcholine- and noradrenaline-induced increases in intracellular calcium concentration ([Ca2+]i).[10][12] It appears to act on ionomycin-sensitive intracellular calcium stores.[10][11]

-

Decreased Myofilament Ca2+ Sensitivity: this compound reduces the sensitivity of the contractile machinery to calcium, further promoting relaxation.[10]

This dual action as a positive inotrope and a vasodilator (an "inodilator") is beneficial in the treatment of heart failure.[3][5]

Immunomodulatory and Other Effects

Beyond its cardiovascular applications, the elevation of cAMP by this compound has been shown to have immunomodulatory effects. It can suppress T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2), suggesting a potential role in modulating immune responses.[11][12] Additionally, studies have indicated that this compound may possess antidepressant properties, consistent with the hypothesis that elevating the cAMP cascade system can have therapeutic effects in depression.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter Measured | System | This compound Concentration | Observed Effect | Reference(s) |

| cAMP Increase | Porcine coronary artery strips | 0.1 - 1.0 µM | Concentration-dependent increase | [10] |

| cGMP Levels | Porcine coronary artery strips | Up to 0.3 µM | No change | [10] |

| Contraction Attenuation | Porcine coronary artery (ACh-induced) | 0.1 - 1.0 µM | Concentration-dependent attenuation | [10] |

| [Ca2+]i Attenuation | Porcine coronary artery (ACh-induced) | 0.1 µM | Attenuated increase | [10] |

| [Ca2+]i-Force Relation | Porcine coronary artery | 0.1 µM | Shifted to the right | [10] |

| [Ca2+]i & Force Attenuation | Rabbit mesenteric artery (NA-induced) | 0.01 - 0.3 µM | Concentration-dependent attenuation | [12] |

| Bronchodilation (EC50) | Guinea pig tracheal smooth muscle | 32.6 nM | Relaxation precontracted with histamine | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dose | Observed Effect | Reference(s) |

| Anesthetized Dogs | Intravenous (i.v.) | 1 - 30 µg/kg | Increased LV dP/dtmax, coronary & femoral blood flow, heart rate; Decreased blood pressure | [3][11] |

| Anesthetized Dogs | Intravenous (i.v.) Infusion | 0.15 - 0.6 µg/kg/min | Increased LV dP/dtmax, cardiac output, heart rate; Decreased total peripheral resistance | [3] |

| Dogs | Intraduodenal / Oral | 0.05 - 0.2 mg/kg / 0.15 - 0.3 mg/kg | Clear cardiovascular actions, indicating oral activity | [3][4] |

| Rats (Forced Swim Test) | Intraperitoneal (i.p.) | 0.01 - 0.1 mg/kg | Dose-dependent decrease in immobility | [3] |

| Mice (Cardiac Allograft) | Not Specified | 1 - 3 mg/kg/day | Prolonged graft survival | [12][13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Measurement of Intracellular cAMP

This protocol is based on a competitive immunoassay format, a common method for quantifying intracellular cAMP.

-

Cell Culture and Seeding: Culture cells of interest (e.g., HEK293, primary smooth muscle cells) to 80-90% confluency. Harvest and seed cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Aspirate the culture medium and replace it with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Add this compound at various concentrations to the wells. Include appropriate controls (vehicle, positive control like forskolin).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.

-

cAMP Detection: Perform the competitive immunoassay. The cell lysate (containing cAMP) is mixed with a labeled cAMP conjugate (e.g., HTRF donor) and a specific anti-cAMP antibody (e.g., HTRF acceptor).

-

Signal Measurement: After a final incubation period, read the plate on a suitable plate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Calculate cAMP concentrations based on a standard curve generated with known amounts of cAMP.

Assessment of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of a ratiometric fluorescent dye, such as Fura-2 AM.

-

Cell Preparation and Dye Loading: Seed cells on black-walled, clear-bottom 96-well plates. Once adhered, wash the cells with a HEPES-buffered saline solution. Load the cells with Fura-2 AM (e.g., 1-5 µM) in the buffer for 30-60 minutes at 37°C.

-

Washing: After loading, wash the cells multiple times with the buffer to remove extracellular dye.

-

Baseline Measurement: Place the plate in a fluorescence microplate reader equipped with injectors. Measure the baseline fluorescence by exciting the cells at two wavelengths (typically 340 nm and 380 nm) and measuring the emission at ~510 nm.

-

Compound Addition: Inject this compound (and/or an agonist like acetylcholine) into the wells while continuously recording the fluorescence.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration. Normalize the data to the baseline fluorescence to determine the change in [Ca2+]i.

Measurement of Vasodilation in Arterial Smooth Muscle

This protocol outlines an isometric force measurement experiment.

-

Tissue Preparation: Isolate a coronary or mesenteric artery from a suitable animal model (e.g., porcine, rabbit). Carefully cut the artery into rings (2-3 mm in length).

-

Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension for about 60-90 minutes. Induce a stable contraction using a contractile agent such as acetylcholine (B1216132) (ACh) or high potassium (K+).

-

This compound Administration: Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.

-

Data Recording and Analysis: Record the changes in isometric force. Express the relaxation induced by this compound as a percentage of the pre-contracted tension. Calculate EC50 values to determine potency.

Conclusion

This compound is a water-soluble forskolin derivative that acts as a direct activator of adenylyl cyclase, leading to a rise in intracellular cAMP. This core mechanism, which is independent of beta-adrenoceptors and shows some selectivity for the cardiac AC isoform, triggers a cascade of downstream events. In the cardiovascular system, these events culminate in positive inotropic and vasodilator effects, making this compound an effective agent for the treatment of acute heart failure. Further research into its immunomodulatory and neurological effects may reveal additional therapeutic applications for this potent signaling modulator.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement of drug-induced cardiac failure by this compound, a novel forskolin derivative, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting changes in cardiac myocyte contractility during early drug discovery with in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]

- 7. labs.pbrc.edu [labs.pbrc.edu]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Profile of cardiovascular effects of this compound, a novel forskolin derivative, assessed in isolated, blood-perfused dog heart preparations: comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Functions of NKH477

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase, a critical enzyme in cellular signaling. By directly stimulating this enzyme, this compound elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. This increase in cAMP triggers a cascade of downstream effects, leading to a wide range of physiological responses. This guide provides a comprehensive overview of the core functions of this compound, its mechanism of action, and detailed experimental protocols for its study. The information presented is intended to support further research and development of this compound for various therapeutic applications.

Core Mechanism of Action: Adenylyl Cyclase Activation

This compound's primary function is the direct activation of the catalytic unit of adenylyl cyclase.[1] Unlike receptor-mediated activation, this compound bypasses the need for G-protein-coupled receptor (GPCR) stimulation and directly interacts with the enzyme, leading to a robust increase in intracellular cAMP levels. This fundamental action is the foundation for the diverse pharmacological effects of this compound.

The activation of adenylyl cyclase by this compound has been shown to exhibit some selectivity for different isoforms of the enzyme. Notably, it demonstrates a degree of selectivity for the cardiac (type V) adenylyl cyclase isoform.[2][3]

Signaling Pathway

The elevation of intracellular cAMP by this compound initiates a well-characterized signaling cascade. The primary effector of cAMP is Protein Kinase A (PKA). Upon binding cAMP, the catalytic subunits of PKA are released and activated, leading to the phosphorylation of various downstream substrate proteins. These phosphorylation events modulate the activity of numerous cellular proteins, resulting in diverse physiological responses.

Pharmacological Functions and Quantitative Data

The activation of the adenylyl cyclase-cAMP pathway by this compound results in a variety of pharmacological effects.

Cardiovascular Effects

This compound exhibits significant cardiovascular effects, primarily acting as a vasodilator and an inotropic agent.[4] Its vasodilatory action is attributed to the cAMP-mediated reduction in intracellular calcium concentration and decreased sensitivity of contractile proteins to calcium in vascular smooth muscle cells.[5] The positive inotropic effects on the heart are due to the enhanced calcium influx in cardiac myocytes.

| Parameter | Value | Experimental Model | Reference |

| Vasodilation (ACh-induced contraction) | 0.1-1.0 µM (concentration-dependent attenuation) | Porcine coronary artery strips | [5] |

| Positive Inotropic and Chronotropic Potency vs. Isoproterenol (B85558) | 120-350 times less potent | Isolated, blood-perfused dog heart preparations | [1] |

| Intravenous Dose (Dogs) | 1-30 µg/kg (dose-related increases in LV dP/dtmax, coronary and femoral blood flow, heart rate) | Anesthetized dogs | [4] |

| Oral Dose (Dogs) | 0.15 and 0.3 mg/kg | Anesthetized dogs | [4] |

Bronchodilatory Effects

This compound induces relaxation of bronchial smooth muscle, making it a potential therapeutic agent for respiratory conditions such as asthma.

| Parameter | Value | Experimental Model | Reference |

| EC50 for Bronchodilation | 32.6 nM | Guinea pig tracheal smooth muscle precontracted with histamine | [6] |

Potential Antidepressant Effects

Studies have suggested that this compound possesses antidepressant-like properties, as demonstrated in preclinical models. This effect is hypothesized to be linked to the elevation of cAMP in the central nervous system.

| Parameter | Value | Experimental Model | Reference |

| Effective Dose (Antidepressant-like effect) | 0.01-0.1 mg/kg (dose-dependently decreased immobility) | Forced swimming test in rats | [7] |

| Potency vs. Amitriptyline (B1667244) | Maximum effect at 0.01 mg/kg (150 times more potent than amitriptyline at 15 mg/kg) | Forced swimming test in rats | [7] |

| Oral Administration (Antidepressant-like effect) | 0.5 to 1.5 mg/kg (chronic administration) | Forced swimming test in rats | [7] |

Immunosuppressive Effects

This compound has been shown to exert immunosuppressive effects by modulating T-cell function.[8] This is mediated by the inhibitory effects of elevated cAMP on T-cell proliferation, cytokine production, and cytotoxic T-lymphocyte generation.

| Parameter | Value | Experimental Model | Reference |

| In vivo Dose (Allograft Survival) | 1 and 3 mg/kg/day (prolonged median graft survival) | Murine cardiac allograft model | [8] |

Detailed Experimental Protocols

Measurement of Intracellular cAMP Levels

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

Materials:

-

Cells of interest

-

Cell culture medium and supplements

-

This compound

-

Control compounds (e.g., forskolin as a positive control, vehicle as a negative control)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Multi-well plates (format depends on the assay kit)

-

Plate reader compatible with the chosen assay technology

Procedure:

-

Cell Culture and Seeding:

-

Culture cells to the desired confluency.

-

Harvest and seed the cells into multi-well plates at a predetermined density.

-

Allow cells to adhere overnight if using adherent cell lines.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

-

Remove the culture medium from the cells and add the compound solutions.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the assay kit manufacturer's instructions. This step also typically includes the addition of detection reagents.

-

The detection reagents usually contain a labeled anti-cAMP antibody and a labeled cAMP analog. The endogenous cAMP from the cell lysate will compete with the labeled cAMP for binding to the antibody.

-

-

Signal Detection:

-

Incubate the plate to allow the competitive binding reaction to reach equilibrium.

-

Read the plate using a plate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

-

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a behavioral test used to assess the antidepressant potential of compounds in rodents.[9][10]

References

- 1. Profile of cardiovascular effects of this compound, a novel forskolin derivative, assessed in isolated, blood-perfused dog heart preparations: comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effectiveness of this compound, a novel forskolin derivative, in rat cardiac preparations with desensitized beta-adrenoceptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NKH 477 | CAS:138605-00-2 | Water-soluble adenylyl cyclase activator | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-techne.com [bio-techne.com]

- 7. Potential antidepressant properties of forskolin and a novel water-soluble forskolin (this compound) in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunomodulation by an adenylate cyclase activator, this compound, in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to NKH477: A Potent Activator of Adenylyl Cyclase

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii.[1][2] Unlike its parent compound, this compound's enhanced solubility makes it suitable for intravenous administration, expanding its therapeutic potential.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a direct activator of adenylyl cyclase, a pivotal enzyme in cellular signaling. We will delve into the downstream consequences of this activation, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Introduction: The Significance of Adenylyl Cyclase Activation

Adenylyl cyclase (AC) is a key enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[5][6] The cAMP signaling pathway is integral to a vast array of physiological processes, including cardiac muscle contraction, smooth muscle relaxation, hormone secretion, and neuronal activity.[7][8][9] Dysregulation of this pathway is implicated in numerous pathological conditions.

This compound's ability to directly activate adenylyl cyclase, bypassing the need for G-protein coupled receptor (GPCR) stimulation, makes it a valuable tool for both research and therapeutic applications.[2][10] Its primary mechanism involves the direct stimulation of the catalytic unit of most adenylyl cyclase isoforms, leading to a rapid increase in intracellular cAMP levels.[10][11]

Mechanism of Action: Direct Activation of Adenylyl Cyclase

This compound, like forskolin, binds directly to the catalytic subunit of adenylyl cyclase, inducing a conformational change that enhances its enzymatic activity.[10][11] This allosteric activation leads to a significant and rapid increase in the intracellular concentration of cAMP.[10] The elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA).[5][8]

Activated PKA subsequently phosphorylates a multitude of target proteins, triggering a cascade of cellular responses specific to the cell type.[5][9] For instance, in cardiac myocytes, this leads to increased calcium influx and enhanced contractility, while in smooth muscle cells, it results in relaxation.[12][13]

Notably, studies have shown that this compound exhibits some selectivity for the cardiac (type V) isoform of adenylyl cyclase, suggesting the potential for more targeted therapeutic effects compared to forskolin.[14][15]

Signaling Pathways

The activation of adenylyl cyclase by this compound initiates a well-defined signaling cascade. The following diagrams illustrate the canonical adenylyl cyclase pathway and a typical experimental workflow for studying the effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies. This data allows for a comparative assessment of its potency and efficacy across different experimental models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell/Tissue Type | Value | Reference |

| EC50 | Guinea Pig Tracheal Smooth Muscle Relaxation | 32.6 nM | [3] |

| Concentration | Porcine Coronary Artery Smooth Muscle | 0.1 - 1.0 µM | [12] |

| Concentration | Rabbit Mesenteric Artery Smooth Muscle | 0.01 - 0.3 µM | [16] |

Table 2: In Vivo Dosage and Effects of this compound

| Animal Model | Administration Route | Dose | Observed Effect | Reference |

| Anesthetized Dogs | Intravenous | 1 - 30 µg/kg | Increased cardiac contractility and blood flow | [4] |

| Anesthetized Dogs | Intravenous Infusion | 0.15 - 0.6 µg/kg/min | Increased cardiac output, decreased blood pressure | [4] |

| Rats with Chronic Heart Failure | Improved cardiac function | [3] | ||

| Dog Heart-Lung Preparation | 10 - 100 µg | Improved cardiac function in drug-induced heart failure | ||

| Rats | Oral | 0.5 - 1.5 mg/kg | Antidepressant-like effects |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Measurement of Intracellular cAMP Levels

A common method for quantifying the effect of this compound is to measure the resultant increase in intracellular cAMP. Competitive immunoassays are frequently employed for this purpose.

Protocol: Competitive Enzyme Immunoassay for cAMP

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, primary cardiac myocytes, or smooth muscle cells) in a 96-well plate and culture to 80-90% confluency.

-

Prior to the assay, replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the stimulation buffer and lyse the cells using a lysis buffer provided with a commercial cAMP assay kit. This step releases the intracellular cAMP.

-

-

cAMP Measurement (ELISA):

-

Transfer the cell lysates to an antibody-coated microplate (typically goat anti-rabbit IgG).

-

Add a fixed amount of cAMP-alkaline phosphatase conjugate and a rabbit polyclonal antibody to cAMP.

-

Incubate the plate, allowing the cAMP from the sample and the cAMP conjugate to compete for binding to the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate). The resulting color change is inversely proportional to the amount of cAMP in the sample.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

-

Assessment of Smooth Muscle Contraction

The vasodilatory effects of this compound are often studied by measuring its ability to relax pre-contracted smooth muscle strips.[12][16]

Protocol: Isometric Tension Measurement in Arterial Rings

-

Tissue Preparation:

-

Euthanize an animal (e.g., rabbit, pig) and dissect a segment of an artery (e.g., mesenteric, coronary).

-

Cut the artery into rings (2-3 mm in width) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.

-

-

Equilibration and Pre-contraction:

-

Allow the arterial rings to equilibrate for at least 60 minutes under a resting tension.

-

Induce a stable contraction using a contractile agent such as norepinephrine (B1679862) or a high-potassium solution.

-

-

This compound Treatment and Data Recording:

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension continuously using a data acquisition system.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-contraction tension.

-

Plot the percentage of relaxation against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

-

Conclusion

This compound is a potent, water-soluble activator of adenylyl cyclase with significant potential in both basic research and clinical applications. Its direct mechanism of action and favorable pharmacokinetic profile compared to forskolin make it a valuable tool for modulating the cAMP signaling pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the multifaceted roles of this compound. Further research into its isoform selectivity and in vivo effects will continue to elucidate its full therapeutic potential.

References

- 1. clyte.tech [clyte.tech]

- 2. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translational In Vivo Models for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improvement of drug-induced cardiac failure by this compound, a novel forskolin derivative, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a water-soluble forskolin derivative (this compound) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mechanisms of vasodilation induced by this compound, a water-soluble forskolin derivative, in smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 12. Murine models for heart failure: Their creation and applicability to human still require critical and careful considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Starving a Cell Promotes Airway Smooth Muscle Relaxation: Inhibition of Glycolysis Attenuates Excitation-Contraction Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Adenylyl Cyclase Type VI Increases Akt Activity and Phospholamban Phosphorylation in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways of NKH477

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, a water-soluble forskolin (B1673556) derivative, is a potent activator of adenylyl cyclase (AC), a critical enzyme in cellular signaling. By directly stimulating AC, this compound elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a ubiquitous second messenger that modulates a myriad of physiological processes. This guide provides a comprehensive overview of the core cellular signaling pathways activated by this compound, with a focus on its molecular interactions and downstream effects. We delve into the quantitative aspects of its activity, detail key experimental methodologies for its study, and provide visual representations of its signaling cascades to support further research and drug development efforts.

Introduction

This compound, also known as colforsin dapropate hydrochloride, is a derivative of the natural diterpene forskolin.[1][2] Unlike its parent compound, this compound exhibits enhanced water solubility, making it more amenable for in vivo and clinical investigations.[3][4] Its primary mechanism of action is the direct activation of the catalytic subunit of adenylyl cyclase, bypassing the need for G-protein-coupled receptor (GPCR) stimulation.[1][5] This leads to a significant increase in intracellular cAMP concentrations, triggering downstream signaling cascades that are central to its diverse pharmacological effects, including potent cardiovascular, immunomodulatory, and neurological activities.[5][6][7] This document serves as a technical resource for professionals engaged in the study and application of cAMP-modulating compounds.

Core Signaling Pathway: Adenylyl Cyclase Activation and cAMP Production

The cornerstone of this compound's cellular activity is its direct interaction with and activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

Mechanism of Action

This compound binds to the catalytic subunit of adenylyl cyclase, inducing a conformational change that enhances its enzymatic activity.[1][5] This activation is independent of G-protein stimulation, allowing this compound to elevate cAMP levels even in cells where GPCR signaling is compromised.[8] Notably, this compound has shown some selectivity for different isoforms of adenylyl cyclase, with a particular potency for the cardiac-specific type V isoform.[4][9] This isoform selectivity may contribute to its pronounced cardiovascular effects.

Figure 1: this compound direct activation of adenylyl cyclase.

Downstream Signaling Cascades

The elevation of intracellular cAMP by this compound initiates signaling through two primary effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

The PKA Pathway

PKA is a serine/threonine kinase that, in its inactive state, exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate a multitude of substrate proteins on serine and threonine residues. This phosphorylation cascade mediates many of the physiological effects of this compound.

The Epac Pathway

Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Upon binding cAMP, Epac proteins undergo a conformational change that activates their GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling events.

Figure 2: Downstream signaling pathways of this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound from various experimental systems.

Table 1: In Vitro Potency of this compound

| Parameter | System | Value | Reference(s) |

| EC50 (Smooth Muscle Relaxation) | Guinea Pig Tracheal Smooth Muscle (Histamine-precontracted) | 32.6 ± 4.3 nM | [3] |

| Adenylyl Cyclase Activation (relative to Forskolin) | Type V (Cardiac) | ~1.87-fold more potent | [9] |

| Type II | Similar potency (~1.04-fold) | [9] | |

| Type III | Similar potency (~0.89-fold) | [9] | |

| cAMP Accumulation (relative to Forskolin) | HEK293 cells overexpressing Type V AC | ~1.57-fold greater | [9] |

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs

| Parameter | Dose | Effect | Reference(s) |

| Left Ventricular dP/dtmax | 1-30 µg/kg (i.v.) | Dose-dependent increase | [5] |

| Coronary & Femoral Artery Blood Flow | 1-30 µg/kg (i.v.) | Dose-dependent increase | [5] |

| Heart Rate | 1-30 µg/kg (i.v.) | Dose-dependent increase | [5] |

| Blood Pressure | 1-30 µg/kg (i.v.) | Dose-dependent decrease | [5] |

| Cardiac Output | 0.15-0.6 µg/kg/min (i.v. infusion) | Dose-dependent increase | [5] |

| Total Peripheral Resistance | 0.15-0.6 µg/kg/min (i.v. infusion) | Dose-dependent decrease | [5] |

Table 3: Immunomodulatory Effects of this compound in Mice

| Parameter | Dose | Effect | Reference(s) |

| Cardiac Allograft Survival (Median) | 1 mg/kg/day | Prolonged to 12 days (vs. 10 days in control) | [7] |

| 3 mg/kg/day | Prolonged to 15 days (vs. 10 days in control) | [7] | |

| T-cell Proliferation (in Mixed Lymphocyte Reaction) | In vitro addition | Suppression | [7] |

| IL-2 Production | In vitro addition | Suppression | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cellular effects.

Measurement of Adenylyl Cyclase Activity

This protocol is based on the measurement of [α-³²P]cAMP formation from [α-³²P]ATP.

-

Materials:

-

Cell membranes or purified adenylyl cyclase

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX))

-

[α-³²P]ATP

-

Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)

-

Dowex and alumina (B75360) columns for chromatography

-

Scintillation counter

-

-

Procedure:

-

Prepare reaction tubes containing assay buffer and the desired concentration of this compound.

-

Add cell membranes or purified enzyme to the tubes.

-

Initiate the reaction by adding [α-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Separate [³²P]cAMP from unreacted [α-³²P]ATP and other phosphorylated products using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Measurement of Intracellular cAMP Levels

This can be achieved using a competitive binding assay, such as an ELISA.

-

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody, and substrate)

-

Microplate reader

-

-

Procedure:

-

Plate cells in a multi-well plate and grow to desired confluency.

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells with lysis buffer to release intracellular cAMP.

-

Perform the competitive ELISA according to the manufacturer's instructions. Briefly, cell lysates are incubated in wells pre-coated with an anti-cAMP antibody, along with a fixed amount of HRP-conjugated cAMP.

-

The amount of HRP-conjugated cAMP that binds to the antibody is inversely proportional to the concentration of cAMP in the cell lysate.

-

Add the substrate and measure the absorbance using a microplate reader.

-

Calculate the cAMP concentration based on a standard curve.

-

Measurement of PKA Activity

PKA activity is typically measured by the transfer of ³²P from [γ-³²P]ATP to a specific PKA substrate peptide.

-

Materials:

-

Cell lysates

-

PKA assay buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

-

-

Procedure:

-

Prepare cell lysates from cells treated with or without this compound.

-

Set up reaction tubes containing assay buffer, PKA substrate peptide, and cell lysate.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined time (e.g., 10 minutes).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This is commonly performed using ratiometric fluorescent calcium indicators like Fura-2 AM.

-

Materials:

-

Cultured cells on coverslips

-

Fura-2 AM

-

Physiological salt solution (e.g., Krebs-Ringer buffer)

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

-

-

Procedure:

-

Load cells with Fura-2 AM by incubating them in a solution containing the dye.

-

Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

Mount the coverslip on the microscope stage and perfuse with the physiological salt solution.

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin (B1663694) and EGTA.

-

Figure 3: Workflow for intracellular calcium measurement.

Conclusion

This compound is a valuable pharmacological tool for investigating cAMP-mediated signaling pathways. Its direct and potent activation of adenylyl cyclase provides a clear mechanism for elevating intracellular cAMP, which in turn modulates a wide range of cellular functions through the PKA and Epac pathways. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other adenylyl cyclase activators in cardiovascular diseases, immune disorders, and neurological conditions. A thorough understanding of its signaling cascades is paramount for the development of novel and targeted therapeutics.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. media.tghn.org [media.tghn.org]

- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of NKH477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, a water-soluble derivative of forskolin, is a potent activator of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). This direct activation of adenylyl cyclase forms the cornerstone of this compound's diverse pharmacodynamic effects, which include positive inotropic and chronotropic actions on the heart, vasodilation of smooth muscle, and immunomodulatory activity. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development.

Core Mechanism of Action: Adenylyl Cyclase Activation

This compound exerts its effects by directly binding to and activating the catalytic unit of adenylyl cyclase. This action bypasses the need for G-protein-coupled receptor (GPCR) stimulation, leading to a robust increase in intracellular cAMP levels across various cell types. The elevation of cAMP triggers downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA), which then phosphorylates numerous target proteins, mediating the cellular responses.

Signaling Pathway of this compound

In Vivo Pharmacokinetics of NKH477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin (B1673556), a labdane (B1241275) diterpene extracted from the plant Coleus forskohlii. Like its parent compound, this compound is a potent activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP levels mediates a variety of physiological responses, making this compound a compound of interest for therapeutic applications, particularly in cardiovascular diseases.[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies.

Mechanism of Action

This compound directly stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4] This second messenger is crucial in numerous signaling pathways. The activation of adenylyl cyclase by this compound occurs without the inhibition of phosphodiesterases or Na+/K+-ATPase.[2] Notably, this compound exhibits some selectivity for the cardiac (type V) isoform of adenylyl cyclase.[1]

References

An In-depth Technical Guide to the Biological Effects of Colforsin Dapropate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin dapropate hydrochloride, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase. This document provides a comprehensive overview of its biological effects, focusing on its mechanism of action, cardiovascular properties, potential as an anticancer agent, and its influence on intraocular pressure. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Core Mechanism of Action: Adenylyl Cyclase Activation

Colforsin dapropate hydrochloride exerts its biological effects primarily through the direct activation of adenylyl cyclase (AC), a key enzyme in cellular signaling.[1][2] Unlike receptor-mediated agonists, colforsin bypasses cell surface receptors and directly stimulates the catalytic subunit of most adenylyl cyclase isoforms.[3] This leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that modulates a wide array of cellular functions.[2][3]

Notably, colforsin dapropate hydrochloride (also known as NKH477) has demonstrated a degree of selectivity for the type V isoform of adenylyl cyclase, which is predominantly expressed in the heart. This selectivity may contribute to its pronounced cardiovascular effects.

Signaling Pathway

The elevation of intracellular cAMP initiates a signaling cascade through the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4][5]

References

- 1. Characterization of positive inotropic effect of colforsin daropate [correction of dapropate] hydrochloride, a water-soluble forskolin derivative, in isolated adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Cardiac PKA Signaling by cAMP and Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

NKH477: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, also known as colforsin daropate hydrochloride, is a water-soluble derivative of forskolin, a labdane (B1241275) diterpene isolated from the Indian coleus plant (Coleus forskohlii).[1][2] This potent pharmacological agent has garnered significant interest in cardiovascular research due to its unique mechanism of action as a direct activator of adenylyl cyclase.[3] By elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound exerts a range of cardiovascular effects, including positive inotropy, chronotropy, and vasodilation.[4][5] Notably, it demonstrates a degree of selectivity for cardiac adenylyl cyclase isoforms, particularly type V, suggesting a potential for targeted therapeutic applications in heart failure and other cardiovascular diseases.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative physiological effects, and detailed experimental protocols relevant to its study in a cardiovascular context.

Core Mechanism of Action: Direct Adenylyl Cyclase Activation

This compound's primary mechanism of action is the direct stimulation of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP.[3] Unlike catecholamines, which activate adenylyl cyclase indirectly through G-protein coupled receptors, this compound bypasses this receptor-dependent pathway.[3] This direct activation is particularly significant in the context of heart failure, where β-adrenergic receptors are often downregulated or desensitized.[3][7]

Studies have shown that this compound exhibits selectivity for certain adenylyl cyclase isoforms. Specifically, it has been demonstrated to be a more potent activator of the cardiac-predominant type V adenylyl cyclase compared to other isoforms.[6] This selectivity may contribute to its distinct cardiovascular profile. The resulting increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets involved in cardiac muscle contraction and relaxation.

Quantitative Data on Cardiovascular Effects

Numerous preclinical studies have quantified the cardiovascular effects of this compound. The following tables summarize key findings from studies in various animal models.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

| Parameter | Dose (µg/kg) | Change from Baseline | Citation(s) |

| Left Ventricular dP/dtmax | 1-30 | Dose-dependent increase | [3][4] |

| Coronary Artery Blood Flow | 1-30 | Dose-dependent increase | [3][4] |

| Femoral Artery Blood Flow | 1-30 | Dose-dependent increase | [3][4] |

| Heart Rate | 1-30 | Dose-dependent increase | [3][4] |

| Blood Pressure | 1-30 | Dose-dependent decrease | [3][4] |

| Cardiac Output | 0.15-0.6 (infusion, µg/kg/min) | Dose-dependent increase | [4] |

| Total Peripheral Resistance | 0.15-0.6 (infusion, µg/kg/min) | Dose-dependent decrease | [4] |

Table 2: Effects of this compound in Dog Models of Drug-Induced Cardiac Failure

| Inducing Agent | This compound Dose (µg) | Effect on Cardiac Output | Citation(s) |

| Pentobarbital | 10-100 | Dose-dependent improvement; ~40-50% reduction reversed | [8][9] |

| Propranolol | 10-100 | Dose-dependent improvement; ~40-50% reduction reversed | [8][9] |

| Verapamil | 10-100 | Dose-dependent improvement; ~40-50% reduction reversed | [8][9] |

With a 100 µg dose of this compound, an almost complete restoration of cardiac performance was observed in these models.[8][9]

Table 3: Comparative Effects of this compound and Isoproterenol in Isolated, Blood-Perfused Dog Heart Preparations

| Parameter | Observation | Citation(s) |

| Positive Inotropic Effect | This compound is 120-350 times less potent than isoproterenol | [5][8] |

| Positive Chronotropic Effect | This compound is less potent than isoproterenol | [5][8] |

| Coronary Vasodilation | This compound produces a greater increase in coronary blood flow than isoproterenol | [5][8] |

| Duration of Action | This compound is longer-acting than forskolin | [5][8] |

Table 4: Selectivity of this compound for Adenylyl Cyclase Isoforms

| Adenylyl Cyclase Isoform | Fold Stimulation (relative to forskolin) | Citation(s) |

| Type V (cardiac) | 1.87 ± 0.02 | [10] |

| Type II | 1.04 ± 0.02 | [10] |

| Type III | 0.89 ± 0.03 | [10] |

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the cardiovascular effects of this compound. While specific details from the original studies are not exhaustively available, these protocols provide a comprehensive guide for researchers.

Isolated, Blood-Perfused Heart Preparation (Langendorff)

This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic influences.

Materials:

-

Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11), gassed with 95% O₂ / 5% CO₂.

-

Langendorff apparatus.

-

Surgical instruments.

-

Transducers for measuring pressure and flow.

-

Data acquisition system.

Procedure:

-

Anesthetize the experimental animal (e.g., rat, rabbit, guinea pig) and administer heparin to prevent blood clotting.

-

Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Identify the aorta and cannulate it on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Allow the heart to stabilize for a period of 20-30 minutes.

-

Introduce this compound into the perfusate at desired concentrations.

-

Record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.

Measurement of Intracellular cAMP Levels

A competitive immunoassay is a common method for quantifying intracellular cAMP.

Materials:

-

Cultured cardiomyocytes or heart tissue homogenates.

-

Cell lysis buffer (e.g., 0.1 M HCl).

-

cAMP competitive ELISA kit.

-

Microplate reader.

Procedure:

-

Culture cardiomyocytes to confluence in appropriate multi-well plates.

-

Treat cells with this compound at various concentrations for a specified duration.

-

Lyse the cells using the lysis buffer to release intracellular cAMP.

-

Perform the competitive ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a known amount of labeled cAMP and a limited amount of anti-cAMP antibody.

-

The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of unlabeled cAMP in the sample.

-

Measure the signal using a microplate reader and calculate the cAMP concentration based on a standard curve.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

This protocol outlines the measurement of key cardiovascular parameters in a live animal model.

Materials:

-

Anesthetic agents (e.g., pentobarbital).

-

Ventilator.

-

Catheters for pressure and flow measurement.

-

Data acquisition system.

-

This compound solution for intravenous administration.

Procedure:

-

Anesthetize the dog and maintain anesthesia with a continuous infusion.

-

Intubate the animal and provide mechanical ventilation.

-

surgically place catheters in the femoral artery (for blood pressure), left ventricle (for LV dP/dtmax), and coronary artery (for blood flow).

-

Allow the animal to stabilize.

-

Administer this compound intravenously as a bolus injection or continuous infusion at various doses.

-

Record hemodynamic parameters continuously before, during, and after drug administration.

Conclusion

This compound is a valuable research tool for investigating the role of the adenylyl cyclase-cAMP signaling pathway in cardiovascular physiology and pathophysiology. Its direct mechanism of action and selectivity for cardiac adenylyl cyclase isoforms make it a compound of interest for potential therapeutic development, particularly for conditions like heart failure. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular science. Further investigation into the long-term effects and clinical potential of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat [bio-protocol.org]

- 6. The effect of adrenaline and noradrenaline on the metabolism and performance of the isolated dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. An improved protocol for the isolation and cultivation of embryonic mouse myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

The Effects of NKH477 on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKH477, a water-soluble forskolin (B1673556) derivative, is a potent positive inotropic and vasodilatory agent with significant therapeutic potential for heart failure. Its primary mechanism of action is the direct activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within cardiac myocytes. This elevation in cAMP triggers a cascade of downstream signaling events, ultimately enhancing myocardial contractility and promoting vasodilation. Notably, this compound's efficacy is maintained even in the presence of beta-adrenoceptor downregulation, a common feature in chronic heart failure, making it a promising alternative to conventional beta-agonists. This technical guide provides an in-depth overview of the core effects of this compound on cardiac myocytes, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Direct Adenylyl Cyclase Activation

This compound exerts its effects on cardiac myocytes by directly stimulating adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP.[1] Unlike beta-adrenergic agonists, which activate adenylyl cyclase indirectly through G-protein coupled receptors, this compound bypasses this receptor-dependent mechanism.[2] This direct activation is particularly advantageous in heart failure, where beta-adrenergic receptors are often desensitized and downregulated.[2] Studies have shown that this compound does not inhibit phosphodiesterase (PDE) or Na+, K+-ATPase activity.[1]

The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), a key downstream effector.[3][4][5][6] PKA then phosphorylates several critical proteins involved in excitation-contraction coupling, leading to enhanced cardiac performance.

Signaling Pathway of this compound in Cardiac Myocytes

The signaling cascade initiated by this compound in cardiac myocytes is centered around the cAMP-PKA pathway. The following diagram illustrates the key steps involved.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters in cardiac myocytes and in vivo models.

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs

| Parameter | Dose | Route | Change from Control | Reference |

| Left Ventricular dP/dtmax | 1-30 µg/kg | i.v. | Dose-dependent increase | [1] |

| Left Ventricular dP/dtmax | 0.15-0.6 µg/kg/min | i.v. infusion | Dose-dependent increase | [1] |

| Heart Rate | 1-30 µg/kg | i.v. | Dose-dependent increase | [1] |

| Heart Rate | 0.15-0.6 µg/kg/min | i.v. infusion | Dose-dependent increase | [1] |

| Blood Pressure | 1-30 µg/kg | i.v. | Dose-dependent decrease | [1] |

| Blood Pressure | 0.15-0.6 µg/kg/min | i.v. infusion | Dose-dependent decrease | [1] |

| Cardiac Output | 0.15-0.6 µg/kg/min | i.v. infusion | Dose-dependent increase | [1] |

| Total Peripheral Resistance | 0.15-0.6 µg/kg/min | i.v. infusion | Dose-dependent decrease | [1] |

| Coronary Artery Blood Flow | 1-30 µg/kg | i.v. | Dose-dependent increase | [1] |

Table 2: Inotropic and Chronotropic Effects of this compound in Isolated Rat Atria

| Condition | Parameter | EC50 (M) | Reference |

| Normal | Positive Inotropic Effect | 3.3 x 10⁻⁷ | [2] |

| β-adrenoceptor desensitized | Positive Inotropic Effect | 3.1 x 10⁻⁷ | [2] |

| Normal | Positive Chronotropic Effect | 1.1 x 10⁻⁷ | [2] |

| β-adrenoceptor desensitized | Positive Chronotropic Effect | 1.0 x 10⁻⁷ | [2] |

Table 3: Effects of this compound on Isolated Adult Rat Cardiomyocytes

| Parameter | This compound Concentration (M) | Observation | Reference |

| Cellular Contraction | Concentration-dependent | Increase | [7] |

| Maximum [Ca²⁺]i | Concentration-dependent | Increase | [7] |

| Minimum [Ca²⁺]i | Concentration-dependent | No change | [7] |

| Cellular cAMP content | Concentration-dependent | Increase | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cardiac myocytes.

Adenylyl Cyclase Activity Assay

This protocol is adapted from methodologies described in studies on this compound.[1]

Materials:

-

Isolated guinea pig ventricular membranes

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX (a phosphodiesterase inhibitor), 10 mM phosphocreatine, and 50 U/mL creatine (B1669601) phosphokinase.

-

This compound stock solution

-

Stopping Solution: 0.5 N HCl

-

cAMP standard

-

cAMP radioimmunoassay (RIA) kit or ELISA kit

Procedure:

-

Prepare ventricular membranes from guinea pig hearts by homogenization and differential centrifugation.

-

Resuspend the membrane pellet in an appropriate buffer.

-

Set up reaction tubes containing the assay buffer.

-

Add various concentrations of this compound to the respective tubes.

-

Initiate the reaction by adding the ventricular membrane preparation to the tubes.

-

Incubate the reaction mixture at 37°C for 10-15 minutes.

-

Terminate the reaction by adding the stopping solution.

-

Centrifuge the tubes to pellet the protein.

-

Quantify the amount of cAMP in the supernatant using a cAMP RIA or ELISA kit according to the manufacturer's instructions.

-

Determine the protein concentration of the membrane preparation to normalize the adenylyl cyclase activity.

-

Express the results as pmol of cAMP formed per mg of protein per minute.

Measurement of Intracellular cAMP Levels in Isolated Cardiomyocytes

This protocol is based on methods used to assess the effects of this compound on cellular cAMP.[7]

Materials:

-

Isolated adult rat ventricular cardiomyocytes

-

Tyrode's solution

-

This compound stock solution

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Isolate adult rat ventricular cardiomyocytes using enzymatic digestion.

-

Plate the isolated cardiomyocytes and allow them to adhere.

-

Incubate the cells with various concentrations of this compound in Tyrode's solution for a specified time (e.g., 10 minutes) at 37°C.

-

Remove the supernatant and lyse the cells with the provided lysis buffer from the cAMP EIA kit.

-

Collect the cell lysates.

-

Measure the cAMP concentration in the lysates using a competitive EIA kit following the manufacturer's protocol.

-

Determine the protein concentration of the cell lysates for normalization.

-

Express the results as pmol of cAMP per mg of protein.

Assessment of Cardiomyocyte Contractility and Calcium Transients

This protocol describes the simultaneous measurement of cell shortening and intracellular calcium concentration in isolated cardiomyocytes, as performed in studies with this compound.[7]

Materials:

-

Isolated adult rat ventricular cardiomyocytes

-

Fura-2 AM (calcium indicator)

-

IonOptix system or similar video-based edge-detection and fluorescence photometry system

-

Field stimulation electrodes

-

This compound stock solution

Procedure:

-

Isolate cardiomyocytes and load them with Fura-2 AM.

-

Place the Fura-2 loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based cell dimensioning and fluorescence measurement system.

-

Perfuse the cells with Tyrode's solution at 37°C.

-

Pace the cardiomyocytes using field stimulation (e.g., at 1 Hz).

-

Record baseline cell shortening (sarcomere length or cell length) and Fura-2 fluorescence ratio (340/380 nm excitation).

-

Introduce this compound at various concentrations into the perfusion solution.

-

Record the changes in cell shortening and calcium transients in response to this compound.

-

Analyze the data to determine parameters such as peak shortening, time to peak shortening, maximal velocity of shortening and relengthening, peak systolic [Ca²⁺]i, diastolic [Ca²⁺]i, and time to decay of the calcium transient.

Western Blot Analysis of Phospholamban Phosphorylation

This protocol outlines the steps to assess the phosphorylation of phospholamban (PLB) at Serine 16, a downstream target of PKA activation by this compound.

Materials:

-

Isolated cardiomyocytes

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PLB (Ser16) and anti-total-PLB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat isolated cardiomyocytes with this compound for a specified duration.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-PLB (Ser16).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PLB for normalization.

-

Perform densitometric analysis to quantify the ratio of phosphorylated PLB to total PLB.

Conclusion

This compound is a promising pharmacological agent that enhances cardiac myocyte function through the direct activation of adenylyl cyclase and subsequent elevation of cAMP. This leads to PKA-mediated phosphorylation of key proteins involved in calcium handling and myofilament function, resulting in a potent positive inotropic effect. Its ability to act independently of beta-adrenoceptors makes it a particularly attractive therapeutic option for heart failure. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted effects of this compound on cardiac myocytes. Further research into the long-term effects and clinical applications of this compound is warranted.

References

- 1. Cardiovascular and adenylate cyclase stimulant properties of this compound, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effectiveness of this compound, a novel forskolin derivative, in rat cardiac preparations with desensitized beta-adrenoceptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological and pathological roles of protein kinase A in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of positive inotropic effect of colforsin daropate [correction of dapropate] hydrochloride, a water-soluble forskolin derivative, in isolated adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

NKH477: A Technical Whitepaper on its Anticancer Potential in Preclinical Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NKH477, a water-soluble forskolin (B1673556) derivative, has demonstrated significant potential as an anti-cancer agent in preclinical studies. As a direct activator of adenylyl cyclase, this compound elevates intracellular cyclic AMP (cAMP) levels, a key secondary messenger implicated in the regulation of cell proliferation, differentiation, and apoptosis. This document provides a comprehensive technical overview of the foundational research on this compound's effects across a panel of human cancer cell lines. It details the compound's mechanism of action, summarizes its anti-proliferative and pro-apoptotic efficacy, outlines relevant experimental methodologies, and visualizes the core signaling pathways involved. While promising, the available data is currently limited to qualitative and semi-quantitative assessments, highlighting the need for further research to establish precise dose-response relationships.

Core Mechanism of Action: Adenylyl Cyclase Activation